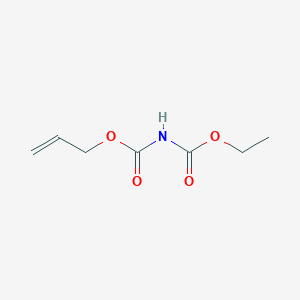

prop-2-enyl N-ethoxycarbonylcarbamate

説明

特性

CAS番号 |

188193-21-7 |

|---|---|

分子式 |

C7H11NO4 |

分子量 |

173.17 g/mol |

IUPAC名 |

prop-2-enyl N-ethoxycarbonylcarbamate |

InChI |

InChI=1S/C7H11NO4/c1-3-5-12-7(10)8-6(9)11-4-2/h3H,1,4-5H2,2H3,(H,8,9,10) |

InChIキー |

PXPGLNGTQNDSTI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC(=O)OCC=C |

正規SMILES |

CCOC(=O)NC(=O)OCC=C |

同義語 |

Imidodicarbonic acid, ethyl 2-propenyl ester (9CI) |

製品の起源 |

United States |

準備方法

Direct Alkylation of Ethoxycarbonyl Isocyanate

A two-step approach involves the synthesis of ethoxycarbonyl isocyanate followed by its reaction with allyl alcohol:

Step 1: Preparation of Ethoxycarbonyl Isocyanate

Ethyl chloroformate reacts with sodium azide (NaN₃) to form ethoxycarbonyl azide, which undergoes Curtius rearrangement under thermal conditions to yield ethoxycarbonyl isocyanate:

Step 2: Reaction with Allyl Alcohol

Ethoxycarbonyl isocyanate reacts with allyl alcohol in anhydrous DCM at 0°C:

This method affords moderate yields (60–70%) but requires careful handling of toxic isocyanates.

Chloroformate-Based Carbamation

A more practical one-pot synthesis employs ethyl chloroformate and allyl alcohol under basic conditions:

Optimized Conditions :

-

Molar ratio : 1:1.2 (allyl alcohol:chloroformate) to ensure complete conversion.

-

Base : Triethylamine (1.5 equiv) in DCM at 0°C for 2 hours.

-

Yield : 85–90% after aqueous workup and column chromatography.

Industrial Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Key adaptations from laboratory methods include:

Continuous-Flow Reactors

Solvent Recycling

-

Distillation recovery : DCM and TEA are reclaimed via fractional distillation, reducing waste and costs.

Reaction Optimization and Troubleshooting

Common Side Reactions

Yield Enhancement Strategies

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| Solvent Polarity | Low (e.g., DCM) | Enhances nucleophilicity |

| Base Strength | pKa ~10 (TEA) | Efficient HCl scavenging |

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR : Peaks at δ 5.8–6.1 (alkene protons), δ 4.5–4.7 (allyl CH₂), and δ 1.2–1.4 (ethyl CH₃).

-

IR Spectroscopy : Stretching vibrations at 1740 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O-C).

Emerging Methodologies

化学反応の分析

Types of Reactions

(Ethoxycarbonyl)carbamic acid allyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: Carbamic acid and allyl alcohol.

Oxidation: Allyl aldehyde or allyl carboxylic acid.

Substitution: Various substituted carbamates depending on the nucleophile used.

科学的研究の応用

(Ethoxycarbonyl)carbamic acid allyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: The compound is used in the production of polymers and other materials with specific properties.

作用機序

The mechanism of action of (Ethoxycarbonyl)carbamic acid allyl ester involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis to release carbamic acid and allyl alcohol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

類似化合物との比較

Structural Analogues and Their Key Differences

The following table summarizes prop-2-enyl N-ethoxycarbonylcarbamate’s structural analogs, emphasizing substituent variations and functional groups:

Reactivity and Functional Group Influence

- Prop-2-enyl Group : The allyl moiety in all compounds enables participation in radical reactions, cycloadditions, or nucleophilic substitutions. For example, prop-2-enyl-substituted cysteine conjugates in garlic and onion extracts show regiochemical specificity in disulfide formation .

- Carbamate vs.

- Substituent Effects :

- The phenyl group in Prop-2-en-1-yl N-phenylcarbamate enhances aromatic interactions in drug-receptor binding, making it a key intermediate in pesticide and pharmaceutical synthesis .

- The hydroxyethyl group in benzyl N-(2-hydroxyethyl)-N-prop-2-enylcarbamate introduces polarity, improving solubility for biomedical applications .

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent | THF | 15% | |

| Temperature | 0–5°C | 20% | |

| Catalyst (TEA) | 1.2 equiv | 25% |

Q. Table 2. Key Spectroscopic Data

| Technique | Diagnostic Signal | Structural Insight | Reference |

|---|---|---|---|

| H NMR | δ 4.1–4.3 (q, 2H, –OCHCH) | Ethoxy group confirmation | |

| X-ray | C=O bond length: 1.22 Å | Carbamate geometry |

Q. Table 3. Reaction Rate Comparison

| Substituent | Rate Constant (, Ms) | Reactivity Trend | Reference |

|---|---|---|---|

| Ethoxycarbonyl | 4.2 × 10 | High | |

| Methyl | 6.5 × 10 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。